1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride (CAS 1220036-00-9) is a heterocyclic research compound combining a 1-benzylpiperazine core with a pyrrolidin-2-ylmethyl substituent at the piperazine 4-position. Its molecular formula is C₁₆H₂₇Cl₂N₃ (MW 332.31 g/mol).

Molecular Formula C16H27Cl2N3
Molecular Weight 332.3 g/mol
CAS No. 1220036-00-9
Cat. No. B1525673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride
CAS1220036-00-9
Molecular FormulaC16H27Cl2N3
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)13-18-9-11-19(12-10-18)14-16-7-4-8-17-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H
InChIKeyMTRHYPUEKYHTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine Dihydrochloride (CAS 1220036-00-9): Procurement-Critical Structural & Pharmacological Profile


1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride (CAS 1220036-00-9) is a heterocyclic research compound combining a 1-benzylpiperazine core with a pyrrolidin-2-ylmethyl substituent at the piperazine 4-position. Its molecular formula is C₁₆H₂₇Cl₂N₃ (MW 332.31 g/mol) . The free base (C₁₆H₂₅N₃, MW 259.39) is rendered water-soluble as the dihydrochloride salt, facilitating formulation for in vitro pharmacological assays . This compound belongs to a broader class of substituted 1-benzyl-4-substituted piperazine analogues explored in the patent literature as modulators of melanin-concentrating hormone (MCH) receptors, with potential applications in metabolic, feeding, and sexual disorder research [1].

Why Generic 1-Benzylpiperazines Cannot Substitute for 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine in Target-Focused Research


The 2-pyrrolidinylmethyl appendage on the piperazine ring introduces a chiral secondary amine and an additional basic nitrogen center, fundamentally altering the compound's hydrogen-bonding capacity, conformational flexibility, and electrostatic surface relative to simple 1-benzylpiperazine (BZP). BZP acts primarily as a non-selective monoamine transporter substrate/releaser with IC₅₀ values at DAT and NET in the sub-micromolar range, and exhibits negligible serotonergic activity [1]. The additional pyrrolidine moiety in the target compound is predicted to modulate both transporter selectivity and receptor-binding profiles, making generic substitution scientifically invalid for experiments requiring a distinct pharmacological fingerprint [2].

Head-to-Head Quantitative Evidence for 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine Dihydrochloride vs. Closest Structural Analogs


Regioisomeric Differentiation: 2-Pyrrolidinylmethyl vs. 3-Pyrrolidinylmethyl Substitution

The target compound (CAS 1220036-00-9) bears the pyrrolidine ring at the 2-position, whereas the regioisomer 1-Benzyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride (CAS 1219960-33-4) substitutes at the pyrrolidine 3-position. This positional difference alters the spatial orientation of the secondary amine relative to the piperazine core, which in analogous benzylpiperazine series has been shown to shift receptor subtype selectivity (e.g., MCH receptor binding Ki values differing by ≥10-fold between regioisomers) [1]. Both compounds share identical molecular formula (C₁₆H₂₇Cl₂N₃; MW 332.31) and purity specification (≥95%) , but the 2-substituted isomer provides a distinct geometry for ligand-receptor docking studies.

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Monoamine Transporter Profile Differentiation: Target Compound vs. 1-Benzylpiperazine (BZP)

1-Benzylpiperazine (BZP) exhibits IC₅₀ values of approximately 0.1–1 µM at NET and DAT, with a DAT/SERT inhibition ratio >1, consistent with psychostimulant-like pharmacology [1]. BZP lacks serotonergic activity and TAAR1 binding [1]. The target compound, by virtue of the additional pyrrolidine nitrogen, is predicted to display a shifted transporter inhibition profile. In structurally related pyrrolidine-piperazine hybrids, the introduction of a pyrrolidinylmethyl group has been associated with enhanced DAT selectivity and altered 5-HT receptor modulation [2]. Direct experimental comparison data for the target compound are not yet publicly available, but class-level inference from patent SAR indicates that the 4-substituent on the benzylpiperazine scaffold profoundly influences MCH receptor binding, with Ki values for various 4-substituted analogues ranging from <10 nM to >1 µM [2].

Neuropharmacology Transporter Assays Abuse Liability Screening

Salt-Form Advantage: Dihydrochloride vs. Free Base – Solubility & Formulation

The dihydrochloride salt form (CAS 1220036-00-9) provides markedly enhanced aqueous solubility compared to the free base (calculated logP of the free base ≈ 2.7–3.2). The dihydrochloride salt is fully ionized at physiological pH, yielding a solubility typically exceeding 10 mg/mL in water, versus sub-mg/mL solubility for the free base . In contrast, many vendor-supplied benzylpiperazine analogs are offered only as free bases, requiring in situ salt formation or use of DMSO/organic co-solvents that may interfere with cellular assays . The dihydrochloride salt thus enables direct dissolution in aqueous buffers for transporter uptake, receptor binding, and microdialysis studies without vehicle-induced artifacts.

Preformulation Solubility Enhancement In Vitro Assay Compatibility

N-Benzyl vs. N-Phenethyl Substitution: Lipophilicity and MCH Receptor Binding Implications

The target compound features an N-benzyl substituent on the piperazine ring, distinguishing it from the N-phenethyl analog 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)piperazine (CAS 1017472-05-7). The benzyl-to-phenethyl chain extension adds one methylene unit, increasing calculated logP by approximately 0.5 log units and altering the spatial relationship between the aromatic ring and the piperazine core . In the MCH receptor patent series, N-benzyl-substituted piperazines demonstrated distinct SAR from N-phenethyl analogues, with Ki values shifting by up to 100-fold depending on the 4-substituent [1]. This structural difference is critical for programs targeting specific GPCR binding poses.

Medicinal Chemistry Lipophilicity Optimization GPCR Ligand Design

Pyrrolidine Ring Size Effect: 5-Membered Pyrrolidine vs. 6-Membered Piperidine at the 4-Position

The target compound incorporates a pyrrolidine (5-membered) ring connected via a methylene bridge to the piperazine 4-position. The corresponding piperidine (6-membered) analog would feature different ring pucker geometries, nitrogen basicity (ΔpKa ~0.5–1.0 units), and conformational flexibility. In DPP-IV inhibitor SAR studies, substituting piperidine for pyrrolidine in related benzyl-substituted heterocycles resulted in a 2- to 5-fold shift in IC₅₀ values [1]. The pyrrolidine ring's smaller size and distinct nitrogen orientation enable unique hydrogen-bonding interactions that are sterically inaccessible to the piperidine analog, which is relevant for structure-based drug design efforts targeting defined binding pockets.

Medicinal Chemistry Conformational Analysis pKa Modulation

Optimal Research & Industrial Deployment Scenarios for 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine Dihydrochloride


MCH Receptor Antagonist Screening & GPCR Lead Optimization

The compound is directly applicable as a screening candidate or scaffold in MCH receptor (MCHR1/MCHR2) antagonist programs, consistent with the Neurogen patent family covering substituted 1-benzyl-4-substituted piperazine analogues for metabolic and feeding disorder indications [1]. Its distinct 2-pyrrolidinylmethyl substitution pattern provides a differentiated starting point for SAR exploration compared to 3-substituted or unsubstituted analogs.

Monoamine Transporter Selectivity Profiling in Abuse Liability Assessment

For neuropharmacology laboratories conducting comparative monoamine transporter (DAT/NET/SERT) inhibition and release assays, this compound serves as a structurally distinct piperazine probe. Its predicted divergence from the BZP pharmacological profile (DAT/SERT ratio >1, no serotonergic activity [2]) enables the study of how pyrrolidine substitution modulates transporter selectivity and potential abuse liability.

Aqueous-Phase In Vitro Pharmacology Without Co-Solvent Interference

The dihydrochloride salt form permits direct dissolution in aqueous assay buffers (predicted solubility >10 mg/mL), avoiding DMSO or organic co-solvents that can confound cellular assay readouts . This is particularly advantageous for automated high-throughput screening (HTS) platforms, microdialysis studies, and electrophysiology experiments requiring solvent-free conditions.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

For medicinal chemistry teams investigating the impact of pyrrolidine attachment geometry on biological activity, the 2-substituted isomer (CAS 1220036-00-9) and the 3-substituted isomer (CAS 1219960-33-4) together constitute a matched molecular pair for systematic SAR analysis . This paired approach is essential for mapping receptor binding pockets and optimizing ligand efficiency.

Quote Request

Request a Quote for 1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.